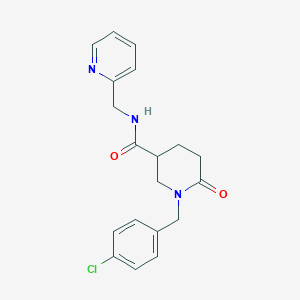![molecular formula C20H23BrN2O3S B5100762 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5100762.png)
2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was first synthesized in 1998 by Bayer AG and has since been the subject of numerous scientific studies due to its promising results in preclinical and clinical trials.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. By inhibiting Raf-1 and B-Raf, this compound disrupts the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Additionally, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 inhibits VEGFR, which is involved in the formation of new blood vessels that supply nutrients to tumors. By targeting these pathways, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has the potential to slow or stop tumor growth.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting kinases involved in tumor growth and angiogenesis, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has also been shown to inhibit the proliferation of cancer cells and reduce tumor size in animal models.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on various kinases and pathways are well understood. Additionally, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has demonstrated efficacy in preclinical models of various cancers, making it a promising candidate for further study.
One limitation of using 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its potential for off-target effects. Because this compound inhibits multiple kinases, it may have unintended effects on other signaling pathways. Additionally, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have a relatively short half-life in vivo, which may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for research involving 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006. One area of interest is the development of combination therapies that include 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 and other targeted agents. Additionally, further study is needed to determine the optimal dosing and administration schedule for this compound in clinical settings. Finally, there is a need for continued research into the mechanisms of action of 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 and its effects on other signaling pathways.
合成法
The synthesis of 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 involves several steps, including the reaction of 4-bromobenzoyl chloride with 4-aminophenylsulfonamide to form 4-bromo-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with cyclohexylamine and acetic anhydride to form the final product, 2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide. The synthesis process has been optimized over the years to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
2-(4-bromophenyl)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). This compound has demonstrated efficacy in preclinical models of various cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
特性
IUPAC Name |
2-(4-bromophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-16-8-6-15(7-9-16)14-20(24)22-17-10-12-19(13-11-17)27(25,26)23-18-4-2-1-3-5-18/h6-13,18,23H,1-5,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOWJMJADINPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100697.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B5100705.png)
![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![1-{4-[2-(diethylamino)ethyl]-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5100719.png)
![2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5100723.png)
![3-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5100725.png)
![1-acetyl-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5100737.png)
![3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5100755.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1-naphthylbutanamide](/img/structure/B5100778.png)
![1-amino-3-(4-methoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5100783.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5100788.png)